TrkA Inhibitory Activity vs. Pan-Trk Inhibitors
No publicly available head-to-head TrkA IC50 data for Example 2 (CAS 1797881-57-2) could be located in peer-reviewed journals or curated databases such as BindingDB or ChEMBL at this time [1]. In the landmark PNAS study characterizing the non-ATP competitive binding mode of urea-based TrkA inhibitors, compound 1 (a close structural analog from the same series) demonstrated PathHunter cell-based IC50 values of 11 nM (TrkA), 27 nM (TrkB), and 6.5 μM (TrkC), yielding a TrkA/TrkC selectivity ratio of approximately 590-fold [2]. The target compound's differentiation claim rests on its structural analogy to these characterized inhibitors and its unique 2-(trifluoromethyl)phenyl terminus, which is predicted to influence JM region interactions, but confirmatory quantitative selectivity data are not yet publicly available.
| Evidence Dimension | TrkA inhibitory potency (cell-based PathHunter assay) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 1797881-57-2 |
| Comparator Or Baseline | Close structural analog (compound 1 from PNAS study): TrkA IC50 = 11 nM; TrkB IC50 = 27 nM; TrkC IC50 = 6.5 μM |
| Quantified Difference | Cannot be calculated for target compound; analog shows ~590-fold selectivity for TrkA over TrkC |
| Conditions | PathHunter cell-based assay (DiscoveRx); TrkA, TrkB, TrkC co-expressed with p75 |
Why This Matters
For researchers selecting a TrkA tool compound, the availability of published selectivity data for closely related analogs provides a reference framework, but the absence of direct data for this specific compound means procurement decisions must weigh the risk of uncharacterized selectivity.
- [1] BindingDB search for CAS 1797881-57-2, accessed via bindingdb.org. No TrkA affinity data found. View Source
- [2] Stachel SJ, Sanders JM, Henze DA, et al. Maximizing diversity from a kinase screen: identification of novel and selective pan-Trk inhibitors for chronic pain. Proc Natl Acad Sci U S A. 2017;114(3):E297-E306. View Source
